Cas no 71063-11-1 (Quinoline, 5,6-dichloro-2-methyl-)

Quinoline, 5,6-dichloro-2-methyl- structure
71063-11-1 structure
Product Name:Quinoline, 5,6-dichloro-2-methyl-
CAS No:71063-11-1
MF:C10H7Cl2N
MW:212.075280427933
CID:546147
PubChem ID:15571774
Update Time:2025-04-19

Quinoline, 5,6-dichloro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 5,6-dichloro-2-methyl-
    • SCHEMBL11162911
    • 71063-11-1
    • DTXSID001305609
    • ZMKQSBXQBQAMEG-UHFFFAOYSA-N
    • 5,6-dichloroquinaldine
    • 5,6-dichloro-2-methylquinoline
    • Inchi: 1S/C10H7Cl2N/c1-6-2-3-7-9(13-6)5-4-8(11)10(7)12/h2-5H,1H3
    • InChI Key: ZMKQSBXQBQAMEG-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2C1=CC=C(C)N=2)Cl

Computed Properties

  • Exact Mass: 210.99571
  • Monoisotopic Mass: 210.9955546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89
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